molecular formula C10H14N4O3 B8365799 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine

Cat. No. B8365799
M. Wt: 238.24 g/mol
InChI Key: XLRPVUZLPPVBLD-UHFFFAOYSA-N
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Patent
US07683058B2

Procedure details

The suspension of 4-(4,6-dimethyl-5-nitropyrimidin-2-yl)-morpholine (2.2 g, 9.23 mmol), 5% palladium on activated carbon (50% wet, 1.09 g), ammonium formate (8.76 g) was sealed in the Emrys process vial and heated at 150° C. under microwave irradiation for 2 min. The reaction mixture was filtered and evaporated. The residue was treated with ethyl acetate and filtered to give 1.62 g of orange crystalline product after evaporation in vacuo. Yield 84%. LC-MS (m/z) 208.9 (MH+); tR=0.44. 1H NMR (500 MHz, DMSO-d6): 2.2 (s, 6H), 3.44 (m, 4H), 3.62 (m, 4H), 4.19 (br, 2H, NH2).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[N:5]=[C:4]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[N:3]=1.C([O-])=O.[NH4+]>[Pd]>[CH3:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:11])[N:5]=[C:4]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1=NC(=NC(=C1[N+](=O)[O-])C)N1CCOCC1
Name
Quantity
8.76 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1.09 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in the Emrys process vial
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1N)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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